REACTION_CXSMILES
|
O[C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([OH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[N:17][OH:18])[C:13]([F:16])([F:15])[F:14].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O.O>C1COCC1>[CH2:8]([C:7]1[C:2]2[O:18][N:17]=[C:12]([C:13]([F:14])([F:15])[F:16])[C:3]=2[CH:4]=[CH:5][C:6]=1[OH:11])[CH2:9][CH3:10]
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Name
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1-(2,4-Dihydroxy-3-propylphenyl)-2,2,2-trifluoroethanone oxime
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC(=C1CCC)O)C(C(F)(F)F)=NO
|
Name
|
|
Quantity
|
8.82 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
diethyl azodicarboxylate
|
Quantity
|
5.02 mL
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 1 h at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the product purified via silica gel flash chromatography (ethyl acetate/hexane (v/v)=1:6)
|
Type
|
CUSTOM
|
Details
|
The product was obtained as a white-yellow powder in a yield of 1.96 g (8.0 mmol, 50%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(CC)C1=C(C=CC=2C(=NOC21)C(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |